

An In-depth Technical Guide to the Physicochemical Characteristics of Dioleoyl Ethylene Glycol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *18:1 Ethylene Glycol*

Cat. No.: *B1238582*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioleoyl ethylene glycol (DOEG) and its polymeric forms, more commonly known as poly(ethylene glycol) dioleate (PEGDO), are non-ionic surfactants with significant applications in the pharmaceutical, cosmetic, and food industries. Their amphiphilic nature, arising from the lipophilic oleoyl chains and the hydrophilic ethylene glycol or polyethylene glycol backbone, allows them to function as emulsifiers, solubilizers, and formulation stabilizers. In the realm of drug delivery, these molecules are of particular interest for their role in the formation of nanoparticles, liposomes, and other carrier systems, which can enhance the solubility, stability, and bioavailability of therapeutic agents.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of dioleoyl ethylene glycol and its polymeric analogues. It is designed to be a valuable resource for researchers and professionals involved in formulation development, drug delivery design, and materials science. The guide presents quantitative data in a structured format, details relevant experimental protocols for characterization, and includes visualizations of key processes and workflows to facilitate a deeper understanding of this versatile excipient.

Physicochemical Properties

The physicochemical properties of dioleoyl ethylene glycol are highly dependent on the length of the ethylene glycol chain. This section provides a comparative summary of the available data for the basic ethane-1,2-diyl dioleate and for polymeric forms with varying average molecular weights (M_n) of the polyethylene glycol (PEG) component.

Quantitative Data Summary

The following tables summarize the key physicochemical parameters for different forms of dioleoyl ethylene glycol.

Table 1: General Physicochemical Properties

Property	Ethane-1,2-diyel dioleate	Poly(ethylene glycol) dioleate (Mn ~400)	Poly(ethylene glycol) dioleate (Mn ~600)	Poly(ethylene glycol) dioleate (Mn ~914)
Molecular Formula	C ₃₈ H ₇₀ O ₄	C ₃₈ H ₇₄ O ₅ (approx.)	C ₄₂ H ₈₂ O ₇ (approx.)	CH ₃ (CH ₂) ₇ CH=CH(H ₂ CH ₂) _n O ₂ C(CH ₂) ₇ CH=CH(CH ₂) ₇ CH ₃
Molecular Weight	590.96 g/mol [1]	~600-700 g/mol [2]	570 - 630 g/mol [3][4]	~914 g/mol [5][6][7]
Appearance	-	Yellow to amber transparent liquid (at 25°C)[2]	Liquid to Semisolid[3][4]	-
Density	0.909 g/cm ³ [1][8]	0.945 g/mL (at 25°C)[2]	0.945 g/mL (at 25°C)[3]	0.945 g/mL (at 25°C)[5][6][9]
Melting Point	-	< -15°C[2]	-15°C[3]	-15°C[5][6][9]
Boiling Point	633.6°C at 760 mmHg[1]	>260°C[2]	>260°C[3]	>260°C[5][6][9]
Refractive Index	n _{20/D} 1.471[1][8]	-	n _{20/D} 1.471[3]	n _{20/D} 1.471[5][6][9]
Flash Point	299.3°C[1][8]	-	-	-

Table 2: Chemical and Surfactant Properties

Property	Ethane-1,2-diyl dioleate	Poly(ethylene glycol) dioleate (Mn ~400)	Poly(ethylene glycol) dioleate (Mn ~600)	Poly(ethylene glycol) dioleate (Mn ~914)
Acid Value	-	≤10.0 mg KOH/g[10]	-	4 mg KOH/g[5][7] [9]
Saponification Value	-	110.0-130.0 mg KOH/g[10]	-	-
Hydroxyl Value	-	-	178 – 197 mg KOH/g[3][4]	10 mg KOH/g[5] [7]
Iodine Value	-	-	-	75[7]
HLB Value	-	7.5[2]	10.0-11.0[10]	-
Solubility	-	Soluble in mineral oils, vegetable oils, and organic solvents (e.g., toluene, ethanol, acetone); dispersible in water[2].	Soluble in water[3][4]	Soluble in toluene, ethanol, and acetone; dispersible in water[5].

Experimental Protocols

This section details the methodologies for determining some of the key physicochemical parameters of dioleoyl ethylene glycol.

Determination of Melting Point (Capillary Method)

This method is suitable for determining the melting point of fats and waxes.

Apparatus:

- Melting point tubes (capillary tubes)[11]

- Thermometer with appropriate range and precision[11]
- Glass beaker (600 mL)[11]
- Heating source (e.g., hot plate or Bunsen burner)[11]
- Refrigerator

Procedure:

- If the sample is solid, melt it and filter through filter paper to remove any impurities and moisture. Ensure the sample is completely dry.[11]
- Dip at least three clean capillary tubes into the liquid sample, allowing the substance to rise to a height of approximately 10 mm.[11]
- Fuse one end of each tube in a small flame, being careful not to burn the sample.[11]
- Place the tubes in a beaker and store them in a refrigerator at 4 to 10°C for at least 16 hours. [11]
- After refrigeration, attach the capillary tubes to a thermometer using a rubber band, ensuring the bottom of the tubes are level with the bottom of the thermometer's mercury bulb.[11]
- Suspend the thermometer in a 600 mL beaker about half-full of distilled water, with the bottom of the thermometer immersed to a depth of approximately 30 mm.[11]
- The initial temperature of the water bath should be 8 to 10°C below the expected melting point of the sample.[11]
- Heat the water bath with gentle agitation (e.g., using a small stream of air) at a rate of approximately 0.5°C per minute.[11]
- Observe the sample in the capillary tubes. The melting point is the temperature at which the sample becomes completely clear and liquid.[11]
- Record the temperature at which each tube becomes clear.

- The average of the melting points from the three tubes is reported as the final melting point.
[\[11\]](#)

Determination of Refractive Index

The refractive index is a useful parameter for identifying and checking the purity of oils and fats.

Apparatus:

- Abbe or Butyro refractometer with temperature control ($\pm 0.1^{\circ}\text{C}$)[[12](#)][[13](#)]
- Thermostatically controlled water bath and circulation pump[[12](#)]
- Light source (tungsten lamp or daylight for compensated instruments, sodium vapor lamp for others)[[13](#)]

Procedure:

- If the sample is not liquid, melt it and filter to remove any impurities and moisture. The sample must be completely dry.[[12](#)][[13](#)]
- Calibrate the refractometer according to the manufacturer's instructions using a standard liquid of known refractive index (e.g., distilled water, which has a refractive index of 1.3330 at 20.0°C).[[13](#)]
- Adjust the temperature of the refractometer to the desired value (e.g., 20°C or 40°C).[[12](#)][[13](#)]
- Ensure the prisms are clean and dry. Place a few drops of the sample onto the lower prism.
[[12](#)][[13](#)]
- Close the prisms and allow the sample to stand for 1-2 minutes to reach thermal equilibrium.
[[12](#)][[13](#)]
- Adjust the instrument and light to obtain the clearest possible reading and record the refractive index.[[12](#)][[13](#)]

- If the measurement is taken at a temperature other than the specified temperature, a correction can be applied using the following formula: $R = R' + K(T' - T)$, where R is the corrected reading, R' is the reading at temperature T' , K is a constant (0.000385 for oils with an Abbe refractometer), and T is the specified temperature.[13]

Determination of Acid Value

The acid value is a measure of the free fatty acids present in a substance.

Apparatus:

- 250 mL flask
- Burette
- Pipettes

Reagents:

- Neutralized alcohol (ethanol or isopropanol)
- Phenolphthalein indicator solution
- Standardized 0.5 N alcoholic potassium hydroxide (KOH) solution

Procedure:

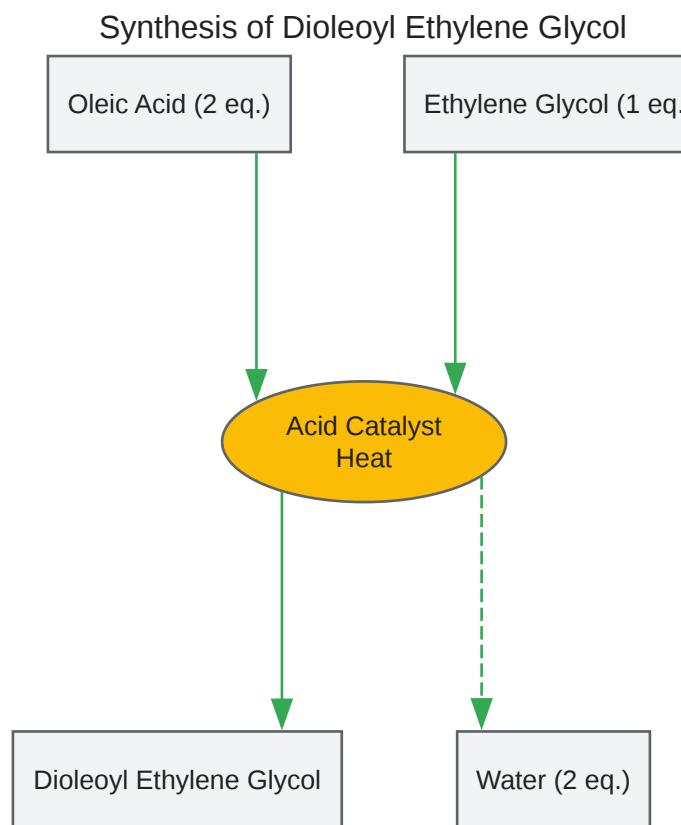
- Accurately weigh 1.5-2 g of the sample into a 250 mL flask.[1][14]
- Add 20-30 mL of neutralized alcohol and shake to dissolve the sample.[1][14]
- Add 1 mL of phenolphthalein indicator solution.[1][14]
- Titrate the solution with 0.5 N alcoholic potassium hydroxide until a pink color persists for at least 30 seconds.[1]
- The acid value is calculated using the formula: Acid Value = $(V \times N \times 56.1) / W$, where V is the volume of KOH solution used in mL, N is the normality of the KOH solution, and W is the weight of the sample in grams.

Calculation of Hydrophilic-Lipophilic Balance (HLB)

The HLB value is an empirical scale that indicates the degree of hydrophilicity or lipophilicity of a surfactant. For non-ionic surfactants like dioleoyl ethylene glycol, Griffin's method is commonly used.

Griffin's Method (for non-ionic surfactants): The HLB value is calculated using the following formula: $HLB = 20 * (M_h / M)$ ^{[13][15]} Where:

- M_h is the molecular mass of the hydrophilic portion of the molecule (the polyethylene glycol chain).
- M is the total molecular mass of the molecule.

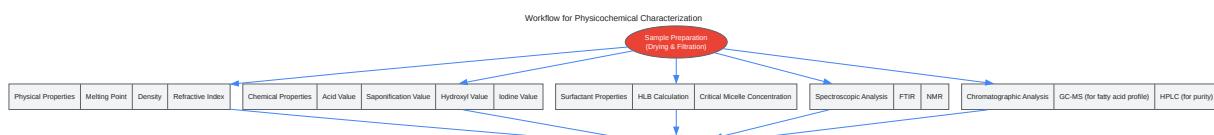

For esters of polyhydric alcohols and fatty acids, an alternative formula can be used: $HLB = 20 * (1 - S / A)$ ^{[12][16]} Where:

- S is the saponification value of the ester.
- A is the acid number of the fatty acid.

Mandatory Visualizations

Synthesis of Dioleoyl Ethylene Glycol

The following diagram illustrates the general synthesis of dioleoyl ethylene glycol via the esterification of oleic acid with ethylene glycol.

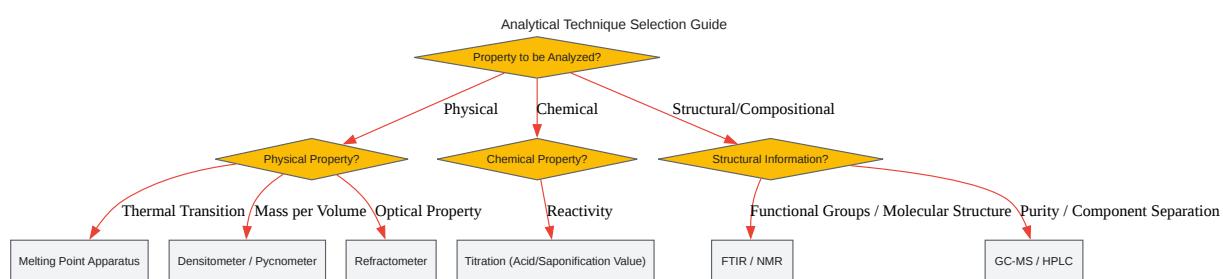


[Click to download full resolution via product page](#)

Caption: General reaction scheme for the synthesis of dioleoyl ethylene glycol.

Experimental Workflow for Physicochemical Characterization

This diagram outlines a typical workflow for the comprehensive physicochemical characterization of dioleoyl ethylene glycol.



[Click to download full resolution via product page](#)

Caption: A comprehensive experimental workflow for characterizing dioleoyl ethylene glycol.

Decision Tree for Analytical Technique Selection

This diagram provides a logical guide for selecting the appropriate analytical technique based on the property of interest.

[Click to download full resolution via product page](#)

Caption: A decision-making guide for selecting analytical techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 928-24-5 | 1,2-ethanediyl dioleate [chemindex.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 5. Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medium.com [medium.com]
- 7. dataphysics-instruments.com [dataphysics-instruments.com]
- 8. ethane-1,2-diyi palmitate CAS#: 624-03-3 [m.chemicalbook.com]
- 9. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 10. 1,2-Ethanediol-1,2-14C2 | C2H6O2 | CID 134462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. pharmajournal.net [pharmajournal.net]
- 13. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 14. Ethane-1,2-diol (Ethylene glycol) [essentialchemicalindustry.org]
- 15. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 16. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Characteristics of Dioleoyl Ethylene Glycol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1238582#physicochemical-characteristics-of-dioleoyl-ethylene-glycol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com